molecular formula C17H18N2O3S2 B4930547 Butyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate

Butyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate

Cat. No.: B4930547
M. Wt: 362.5 g/mol
InChI Key: LNWYKCPPMIEAEY-UHFFFAOYSA-N
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Description

Butyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate is a complex organic compound that features a thiophene ring, a benzoate ester, and a carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate typically involves the condensation of thiophene derivatives with benzoic acid derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce alcohols or amines .

Scientific Research Applications

Butyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

butyl 4-(thiophene-2-carbonylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-2-3-10-22-16(21)12-6-8-13(9-7-12)18-17(23)19-15(20)14-5-4-11-24-14/h4-9,11H,2-3,10H2,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWYKCPPMIEAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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